Regiochemical Identity: 3-Cyano vs. 4-Cyano Positional Isomer Comparison for Target Engagement Specificity
The 3-cyanobenzyl substitution pattern differentiates this compound from its commercially available 4-cyanobenzyl isomer (CAS 1197809-87-2). In the broader thiazole carboxamide SCD1 inhibitor series, the position of the cyano group on the benzyl ring modulates both the electron density distribution and the spatial orientation of the nitrile group within the enzyme binding pocket [1]. Prototype thiazole amide SCD1 inhibitors such as MF-152 (a 2-aminothiazole-based analog) demonstrate that benzylamide substituent modifications can produce over 100-fold variations in IC50 values against human SCD1 in HepG2 cellular assays [2]. While direct head-to-head IC50 data for this specific compound versus its 4-cyano isomer are not publicly available, the well-established precedent of regiochemical sensitivity in this target class supports the procurement of the 3-cyano isomer as a distinct chemical probe for SAR expansion [3].
| Evidence Dimension | Regiochemical identity (cyano group position on benzyl ring) |
|---|---|
| Target Compound Data | 3-CN substitution (meta position relative to CH2 linker); InChI Key: HYAJVFRKWLQQDK-UHFFFAOYSA-N; LogP = 1.55 |
| Comparator Or Baseline | 4-CN isomer (CAS 1197809-87-2): para-substituted; distinct InChI Key and LogP value |
| Quantified Difference | Positional isomerism; distinct InChI Key identities confirming non-identical chemical entities; LogP differential indicative of altered lipophilicity profile |
| Conditions | Structural identity confirmed by InChI Key comparison and SMILES notation; LogP calculated via vendor specification |
Why This Matters
For scientists building SAR tables around the thiazole carboxamide SCD1 pharmacophore, the 3-cyano isomer provides a distinct regioisomeric data point that cannot be obtained from the 4-cyano variant, enabling systematic mapping of the cyanobenzyl binding sub-pocket.
- [1] Zhang, Z. et al. (2009). Thiazole analog as stearoyl-CoA desaturase 1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(13), 3665-3668. View Source
- [2] Compound 3j, a potent SCD inhibitor (human HepG2 IC50 = 1 nM) was identified from the optimization of a lead thiazole compound MF-152 with over 100-fold improvement in potency. Bioscience All Journals. View Source
- [3] Powell, N. A. et al. (2011). Bicyclic heteroaryl inhibitors of stearoyl-CoA desaturase: From systemic to liver-targeting inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7116-7120. View Source
